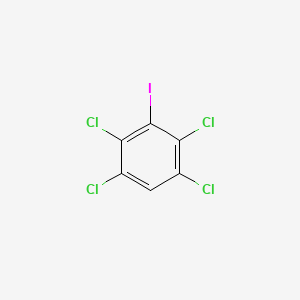

1,2,4,5-Tetrachloro-3-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOGYOBZKZJEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334401 | |

| Record name | 1,2,4,5-Tetrachloro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32770-82-4 | |

| Record name | 1,2,4,5-Tetrachloro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-IODO-2,3,5,6-TETRACHLOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,4,5-Tetrachloro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrachloro-3-iodobenzene is a halogenated aromatic compound that holds significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a heavily chlorinated benzene ring with a single iodine atom, provides a unique platform for studying halogen bonding, cross-coupling reactions, and the development of novel molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectral characterization, and physicochemical properties, based on available scientific literature.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available, comprehensive experimental values for all properties are not yet fully documented in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₆HCl₄I | Benchchem[1] |

| Molecular Weight | 341.8 g/mol | Benchchem[1] |

| Melting Point | Not explicitly available | - |

| Boiling Point | Not explicitly available | - |

| Density | Not explicitly available | - |

| Solubility | Iodo-substituted derivatives generally exhibit lower aqueous solubility compared to nitro- or methoxy-substituted analogs due to increased hydrophobicity.[1] | Benchchem[1] |

Synthesis

The primary route for the synthesis of this compound is through a one-pot diazotization-iodination reaction starting from 2,3,5,6-tetrachloroaniline. This method is cited in recent chemical literature, particularly in studies focused on co-crystal engineering and solid-state reactions.

Experimental Protocol: Diazotization-Iodination of 2,3,5,6-Tetrachloroaniline

While the specific supplementary information containing the detailed protocol was not directly accessible, the synthesis is based on a well-established named reaction. A general procedure for a Sandmeyer-type iodination following diazotization is as follows:

-

Diazotization: 2,3,5,6-tetrachloroaniline is dissolved in a suitable acidic medium (e.g., a mixture of glacial acetic acid and sulfuric acid). The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction is monitored for the consumption of the starting aniline.

-

Iodination: A solution of potassium iodide (KI) in water is prepared and added to the freshly prepared diazonium salt solution. The reaction mixture is often allowed to warm to room temperature and may be gently heated to drive the reaction to completion, leading to the evolution of nitrogen gas and the formation of the iodo-substituted product.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts and acids. The crude product, which is typically a solid, is collected by filtration. Purification is generally achieved by recrystallization from a suitable solvent, such as ethanol or a hydrocarbon solvent, to yield pure this compound.

Experimental Workflows

The logical workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: Synthesis and Characterization Workflow for this compound.

Spectral and Analytical Characterization

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for confirming the identity of the synthesized compound. For this compound, a single proton resonance is expected in the aromatic region of the spectrum, as there is only one hydrogen atom on the benzene ring. The exact chemical shift would be influenced by the surrounding chloro and iodo substituents.

Single-Crystal X-ray Diffraction

For detailed structural elucidation, especially in the context of co-crystal formation and halogen bonding studies, single-crystal X-ray diffraction is employed. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

Gas Chromatography

Gas chromatography (GC) is a useful technique for assessing the purity of this compound and for separating it from related isomers or impurities. The choice of column and temperature programming is crucial for achieving good resolution.

Signaling Pathways and Biological Applications

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in biological signaling pathways or its application in drug development. However, its structural motifs suggest potential areas of interest:

-

Halogen Bonding Donor: The iodine atom in the molecule can act as a potent halogen bond donor, allowing for specific interactions with biological macromolecules such as proteins and nucleic acids. This property is of increasing interest in rational drug design for modulating protein-ligand interactions.

-

Precursor for Cross-Coupling Reactions: The carbon-iodine bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a valuable building block for the synthesis of more complex molecules with potential biological activity.

The logical relationship for its potential application in drug discovery is outlined below:

Caption: Potential Drug Discovery Applications of this compound.

Conclusion

This compound is a synthetically accessible and structurally interesting molecule. While a comprehensive dataset of its physicochemical properties is still emerging, its utility as a halogen bond donor and a versatile synthetic intermediate is evident from the current literature. Further research into its biological activity and applications in materials science is warranted and will likely lead to new discoveries in these fields. This guide serves as a foundational resource for researchers interested in exploring the potential of this unique halogenated compound.

References

An In-depth Technical Guide to 1,2,4,5-Tetrachloro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated and polyhalogenated aromatic hydrocarbons are a class of compounds with significant industrial and research interest. Their utility spans from being intermediates in the synthesis of agrochemicals and pharmaceuticals to their use as dielectric fluids and flame retardants. The introduction of an iodine atom to a polychlorinated benzene ring, to form a compound like 1,2,4,5-Tetrachloro-3-iodobenzene, would create a molecule with unique reactivity, particularly at the carbon-iodine bond, making it a potentially valuable building block in organic synthesis, including for the development of novel pharmaceutical compounds. The C-I bond is significantly weaker than C-Cl or C-Br bonds, rendering it more susceptible to a variety of coupling reactions.[1][2]

Physicochemical Data of the Parent Compound: 1,2,4,5-Tetrachlorobenzene

Due to the absence of specific data for this compound, the properties of its parent compound, 1,2,4,5-tetrachlorobenzene, are provided as a baseline.

| Property | Value | Reference |

| CAS Number | 95-94-3 | [3][4] |

| Molecular Formula | C₆H₂Cl₄ | [3][4] |

| Molecular Weight | 215.89 g/mol | [3] |

| Appearance | Colorless crystals | [5] |

| Melting Point | 138 - 140 °C | [3] |

| Boiling Point | 240 - 246 °C | [3] |

| IUPAC Name | 1,2,4,5-tetrachlorobenzene | [4] |

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via the electrophilic iodination of 1,2,4,5-tetrachlorobenzene. The presence of four electron-withdrawing chlorine atoms deactivates the benzene ring, making direct iodination challenging. However, under forcing conditions with a suitable iodine source and a strong acid catalyst, the reaction may proceed.

Hypothetical Experimental Protocol: Electrophilic Iodination

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 1,2,4,5-tetrachlorobenzene in a suitable solvent such as oleum or a mixture of acetic acid and sulfuric acid.

-

Reagent Addition: Slowly add a source of iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or periodic acid), to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and maintain stirring for several hours. The progress of the reaction should be monitored by a suitable analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. The precipitated solid product can be collected by filtration.

-

Purification: The crude product may be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Development and Organic Synthesis

The presence of a reactive iodine atom on a stable polychlorinated aromatic core makes this compound a potentially versatile intermediate in organic synthesis.

Cross-Coupling Reactions

Aryl iodides are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The ability to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position of the tetrachlorobenzene scaffold could lead to the synthesis of novel compounds with potential biological activity.

Caption: Potential synthetic pathways using this compound.

Analytical Methodologies

The analysis and characterization of halogenated benzenes typically involve chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. For a compound like this compound, a non-polar or mid-polarity capillary column would be suitable for separation. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of four chlorine atoms and one iodine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of halogenated benzenes, particularly for less volatile compounds or for preparative scale purification.[6][7] Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a common starting point for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be crucial for the structural elucidation of the synthesized compound. The ¹H NMR spectrum of this compound is expected to show a singlet for the single aromatic proton. The ¹³C NMR spectrum would provide information about the number and chemical environment of the carbon atoms in the molecule.

Caption: A typical analytical workflow for the characterization of the target compound.

Conclusion

While direct information on this compound is scarce, this guide provides a comprehensive overview based on the well-established chemistry of its parent compound and related halogenated aromatics. The unique reactivity of the carbon-iodine bond suggests that this molecule could be a valuable, yet likely unexplored, building block in synthetic chemistry with potential applications in the development of novel compounds for the pharmaceutical and materials science industries. Further research into the synthesis and reactivity of this and similar polyhalogenated iodobenzenes is warranted to fully explore their synthetic potential.

References

- 1. Iodobenzene - Wikipedia [en.wikipedia.org]

- 2. Iodobenzene | 591-50-4 [chemicalbook.com]

- 3. accustandard.com [accustandard.com]

- 4. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1,2,4,5-Tetrachlorobenzene | 95-94-3 [smolecule.com]

- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Molecular Structure of 1,2,4,5-Tetrachloro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,2,4,5-tetrachloro-3-iodobenzene (C₆HCl₄I). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, including 1,2,4,5-tetrachlorobenzene and other halogenated benzene derivatives, to infer and discuss its structural and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development by providing a detailed theoretical framework and methodologies for future experimental investigation.

Introduction

This compound is a halogenated aromatic compound characterized by a benzene ring substituted with four chlorine atoms and one iodine atom.[1] The substitution pattern gives rise to a molecule with significant potential for applications in organic synthesis, materials science, and pharmaceutical development. The high degree of halogenation influences the electronic properties of the benzene ring, making it a subject of interest for studying non-covalent interactions, such as halogen bonding, and as a building block for more complex molecular architectures.

Molecular Structure and Properties

The core of this compound is a planar benzene ring. The substituents—four chlorine atoms and one iodine atom—are expected to cause some distortion from a perfect hexagonal geometry due to steric hindrance and the electronic effects of the halogens.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while the molecular formula and weight are definitive, other properties are predicted based on the properties of analogous compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₆HCl₄I | [1] |

| Molecular Weight | 341.8 g/mol | [1] |

| Appearance | Predicted to be a white or off-white crystalline solid | Analogy with 1,2,4,5-tetrachlorobenzene |

| Melting Point | Predicted to be in the range of 140-160 °C | Analogy with similar halogenated benzenes |

| Boiling Point | Predicted to be > 250 °C | Analogy with similar halogenated benzenes |

| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., benzene, toluene, chloroform) and insoluble in water | General solubility of halogenated aromatics |

Structural Identifiers

The unambiguous identification of this compound is facilitated by standard chemical identifiers, as detailed in Table 2.

| Identifier | String |

| SMILES | C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)H |

| InChIKey | ZIJXLMMJSHJHBW-UHFFFAOYSA-N |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The molecule contains a single proton on the aromatic ring. Due to the electron-withdrawing effects of the surrounding chlorine and iodine atoms, this proton is expected to be significantly deshielded, resulting in a singlet in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly different from those bonded to chlorine (C-Cl) and the proton (C-H). The chemical shifts will be influenced by the electronegativity and anisotropic effects of the halogen substituents.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.5 - 8.0 | Singlet |

| ¹³C (C-H) | 130 - 135 | Doublet (in ¹H-coupled spectrum) |

| ¹³C (C-Cl) | 132 - 138 | Singlet |

| ¹³C (C-I) | ~100 | Singlet |

Experimental Protocols

To obtain precise data on the molecular structure of this compound, the following experimental protocols are recommended. These are based on standard methodologies used for similar halogenated aromatic compounds.

Synthesis of this compound

A potential synthetic route to this compound involves the electrophilic iodination of 1,2,4,5-tetrachlorobenzene.

Reaction:

Materials:

-

1,2,4,5-tetrachlorobenzene

-

Iodine (I₂)

-

Nitric acid (oxidizing agent)

-

Sulfuric acid (catalyst)

-

Acetic acid (solvent)

-

Sodium bisulfite solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetrachlorobenzene in glacial acetic acid.

-

Add elemental iodine to the solution.

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture while stirring.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Decolorize the mixture by adding a saturated solution of sodium bisulfite.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Single-Crystal X-ray Diffraction

To determine the precise three-dimensional molecular structure, including bond lengths and angles, single-crystal X-ray diffraction is the definitive technique.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., toluene, hexane, or a mixture thereof) at a constant temperature.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a complete set of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

-

The final refined structure will provide accurate bond lengths, bond angles, and details of the crystal packing.

-

Visualizations

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Proposed Synthetic Workflow

The following diagram outlines the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a robust theoretical framework for understanding its molecular structure and properties based on well-understood principles of organic chemistry and analogies to related compounds. The proposed experimental protocols offer a clear path for future research to elucidate the precise structural and spectroscopic characteristics of this molecule. Such data will be invaluable for its potential application in the development of novel materials and pharmaceuticals.

References

An In-depth Technical Guide to the Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1,2,4,5-tetrachloro-3-iodobenzene, a versatile building block in organic synthesis. The document details its participation in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing experimental protocols and quantitative data where available. The guide also explores the potential applications of its derivatives in the context of drug discovery, drawing parallels with the known biological activities of structurally related polychlorinated compounds. Visual diagrams of reaction mechanisms and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a polyhalogenated aromatic compound with the molecular formula C₆HCl₄I. Its structure, featuring a sterically hindered and electron-deficient benzene ring with a reactive carbon-iodine bond, makes it a valuable precursor for the synthesis of complex organic molecules. The differential reactivity of the C-I bond compared to the more stable C-Cl bonds allows for selective functionalization, a key strategy in multi-step organic synthesis. This guide will delve into the core reactivity of this compound, focusing on palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1,2,4,5-Tetrachlorobenzene | C₆H₂Cl₄ | 215.89 | Colorless to light yellow solid | 139-142 | 243-246 |

| 1,2,4,5-Tetrachloro-3-nitrobenzene | C₆HCl₄NO₂ | 260.89 | Colorless solid | 99 | 304 (decomposes)[1] |

| This compound | C₆HCl₄I | 341.78 |

Table 1: Physicochemical Properties of this compound and Related Compounds.

Reactivity Analysis: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general principle of these reactions involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to form the new carbon-carbon or carbon-nitrogen bond and regenerate the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron compound with an organic halide. This reaction is widely used in the synthesis of biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:

-

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data:

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Chlorinated Iodobenzenes | Chlorinated Benzene Boronic Acids | Pd(dba)₂/DPDB | K₃PO₄ | Toluene | 100 | 65-98 | [2] |

| 1-Bromo-3-chloro-5-iodobenzene | Arylboronic Acids | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Polychlorinated Aryl Halides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is invaluable for the synthesis of arylalkynes, which are precursors to many complex molecules and functional materials.

Reaction Scheme:

Figure 2: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol (General):

A typical procedure for the Sonogashira coupling of an aryl iodide is as follows:[5][6]

-

To a reaction flask under an inert atmosphere, add the aryl iodide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., triethylamine, THF).

-

Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating and monitor by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the amine salt and evaporate the solvent.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer and concentrate to obtain the crude product, which is then purified by chromatography.

Quantitative Data:

Specific yields for the Sonogashira coupling of this compound were not found in the provided search results. However, the reaction of iodobenzene with phenylacetylene is a well-established model system. Using a Pd/CuFe₂O₄ nanocatalyst, the reaction between iodobenzene and phenylacetylene can proceed in high yields.[6] For instance, the coupling of 2,4-dichloroiodobenzene with 2-methyl-3-butyn-2-ol, a sterically hindered alkyne, proceeds to give the desired product, suggesting that the reaction is tolerant of chlorinated benzene rings.[5]

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp | Yield | Reference |

| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 °C | High | [6] |

| 2,4-Dichloroiodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N | RT | Good | [5] |

Table 3: Representative Conditions and Outcomes for Sonogashira Coupling of Aryl Halides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.

Reaction Scheme:

References

- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 3. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijnc.ir [ijnc.ir]

An In-depth Technical Guide on the Solubility of 1,2,4,5-Tetrachloro-3-iodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Estimated Solubility Profile of 1,2,4,5-Tetrachloro-3-iodobenzene

The solubility of a compound is primarily dictated by its polarity and the polarity of the solvent, following the principle of "like dissolves like." this compound is a highly halogenated, non-polar aromatic compound. Therefore, it is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar organic solvents.

To provide an estimated solubility profile, data for the closely related compounds 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrachloro-3-nitrobenzene has been compiled. The substitution of a hydrogen or a nitro group with iodine is not expected to drastically alter the general solubility trends in organic solvents, although the magnitude of solubility will differ.

| Solvent Classification | Solvent Example | Analogous Compound | Observed Solubility | Expected Solubility for this compound |

| Non-Polar Aromatic | Benzene | 1,2,4,5-Tetrachloro-3-nitrobenzene | Soluble | High |

| Non-Polar Aromatic | Toluene | - | - | High |

| Halogenated | Chloroform | 1,2,4,5-Tetrachloro-3-nitrobenzene | Soluble | High |

| Halogenated | Dichloromethane | - | - | High |

| Ethers | Diethyl Ether | 1,2,4,5-Tetrachlorobenzene | Soluble | Moderate to High |

| Alcohols (Short Chain) | Ethanol | 1,2,4,5-Tetrachlorobenzene | Slightly Soluble | Low to Moderate |

| Alcohols (Short Chain) | Methanol | 1,2,4,5-Tetrachlorobenzene | Low (inferred from washing procedure) | Low |

| Ketones | Acetone | - | - | Moderate |

| Esters | Ethyl Acetate | - | - | Moderate |

| Amides | Dimethylformamide (DMF) | - | - | Moderate to High |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | - | - | Moderate to High |

This table is an estimation based on the properties of analogous compounds and general solubility principles.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent.

2.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, ethanol, etc.)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator shaker

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2.2. Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or incubator shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be saturated with a visible excess of the solid solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable HPLC or GC method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

-

Visualizations

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Caption: Logical relationship influencing the solubility of this compound.

Technical Guide: Safety and Handling of 1,2,4,5-Tetrachloro-3-iodobenzene

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a conservative approach to hazard identification is mandatory. Polyhalogenated aromatic hydrocarbons as a class of compounds can exhibit significant toxicity, including potential carcinogenicity, mutagenicity, and reproductive toxicity. They are often persistent in the environment and can bioaccumulate. One chemical supplier notes potential cytotoxic effects for 1,2,4,5-tetrachloro-3-iodobenzene.[1] Therefore, it is prudent to handle this compound as a substance of unknown toxicity, assuming it to be hazardous upon inhalation, ingestion, and skin contact.

A risk assessment should be performed before any new experimental procedure.[2] This involves identifying the hazards, evaluating the potential for exposure, and implementing control measures to minimize risk.

The following diagram illustrates a general workflow for assessing and managing the risks associated with a chemical for which limited safety data is available.

Caption: Risk assessment and management workflow for uncharacterized chemicals.

Physicochemical and Toxicological Data

Specific quantitative data for this compound is scarce. The table below lists basic identifiers. For context, a second table provides data for Iodobenzene, a related but less complex haloaromatic compound. This data should be used for reference only and does not represent the properties of this compound.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 32770-82-4 | [3] |

| Molecular Formula | C₆HCl₄I | [4] |

| Appearance | Solid (inferred from use) | [4][5] |

| Reactivity | High due to halogens | [1] |

| Toxicity | Potential cytotoxic effects |[1] |

Table 2: Properties of Iodobenzene (for reference)

| Property | Value | Source |

|---|---|---|

| CAS Number | 591-50-4 | [6] |

| Molecular Weight | 204.01 g/mol | [6] |

| Boiling Point | 188 °C / 370.4 °F | [6] |

| Flash Point | 74 °C / 165.2 °F | [6] |

| Hazards | Combustible liquid, Skin/eye irritant |[6] |

Handling and Personal Protective Equipment (PPE)

Given the unknown toxicity, handling should be performed with the assumption that the compound is highly hazardous. All operations should be conducted within a certified chemical fume hood.[6]

A multi-layered approach to PPE is recommended to prevent exposure.[7][8][9]

-

Respiratory Protection: For handling the solid powder outside of a glovebox, a full-face respirator with appropriate cartridges for organic vapors and particulates should be considered.[9] At a minimum, a half-face respirator is necessary when engineering controls cannot guarantee exposure control.[6]

-

Eye and Face Protection: Chemical splash goggles and a face shield are required when handling the solid or its solutions.[6]

-

Hand Protection: Double-gloving with compatible materials is recommended. Nitrile gloves may be suitable for incidental contact, but neoprene or other more resistant gloves should be worn as the outer layer, especially for prolonged handling or when working with solutions.[6] Always inspect gloves before use.

-

Body Protection: A lab coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn.[8] Closed-toe shoes are required at all times.

-

Ventilation: All work, including weighing, transferring, and preparing solutions, must be carried out in a certified chemical fume hood to minimize inhalation risk.[6]

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible.[6] A fire extinguisher suitable for chemical fires (e.g., dry powder, CO₂) should be nearby.

Experimental Protocols: Safe Handling of a Solid with Unknown Toxicity

The following is a general protocol for handling this compound. This should be adapted into a specific Standard Operating Procedure (SOP) for your laboratory's processes.

-

Designate Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Pre-label Containers: Pre-label all vials, flasks, and containers before beginning work.

-

Don PPE: Put on all required PPE (lab coat, double gloves, goggles, face shield, and respirator if required by your risk assessment).

-

Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an analytical balance outside the hood must be used, use a tared, sealed container to transport the compound to the balance. Minimize the time the container is open. Clean the balance and surrounding area thoroughly after use.

Research indicates this compound is soluble in solvents like toluene.[4]

-

Add Solvent: In the fume hood, add the solvent to the vessel containing the weighed solid.

-

Dissolution: If necessary, gently swirl or stir the mixture to dissolve. Avoid heating if the compound's thermal stability is unknown.

-

Transfer: Use a syringe or cannula for liquid transfers of solutions to minimize the risk of spills and aerosol generation.

-

Spill (Solid):

-

Alert others in the area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid raising dust.

-

Carefully sweep the material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent and wash with soap and water.

-

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.

-

Store away from incompatible materials such as strong oxidizing agents.

-

All waste containing this compound (solid, solutions, contaminated labware, PPE) must be treated as hazardous waste.

-

Collect waste in designated, sealed, and clearly labeled containers.

-

Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in general trash.

References

- 1. This compound | 32770-82-4 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 32770-82-4 [sigmaaldrich.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. hazmatschool.com [hazmatschool.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]

The Role of 1,2,4,5-Tetrachloro-3-iodobenzene as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetrachloro-3-iodobenzene is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring four chlorine atoms and a single iodine atom on a benzene ring, imparts distinct reactivity that makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of the relatively labile carbon-iodine bond, in contrast to the more stable carbon-chlorine bonds, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of this compound as a chemical intermediate, with a focus on experimental protocols and quantitative data to support its use in research and development.

Introduction

Halogenated aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific nature and position of the halogen substituents on the aromatic ring dictate the molecule's reactivity and potential applications. This compound (C₆HCl₄I) is a prime example of a polyhalogenated aromatic compound with differentiated reactivity. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom a preferential leaving group in a variety of chemical transformations. This allows for the strategic introduction of new functional groups at the 3-position, while the chlorine atoms can be retained or functionalized in subsequent steps under more forcing conditions. This guide will delve into the synthetic routes to access this intermediate and explore its utility in constructing more complex molecular architectures.

Synthesis of this compound

The primary and most logical synthetic route to this compound is through the Sandmeyer reaction, starting from the readily available 2,3,5,6-tetrachloroaniline. This method involves the diazotization of the aniline derivative followed by the introduction of iodine.

Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1] In the case of this compound, the synthesis commences with the diazotization of 2,3,5,6-tetrachloroaniline, followed by reaction with an iodide salt.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1,2,4,5-Tetrachloro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 1,2,4,5-tetrachloro-3-iodobenzene as a versatile starting material. The highly substituted and electronically distinct nature of this compound makes it an attractive building block for the creation of diverse molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The protocols outlined below focus on three key transformations: Sonogashira, Heck, and Suzuki couplings, which are fundamental for the formation of new carbon-carbon bonds in modern organic synthesis.

Introduction to this compound in Synthesis

This compound is a polyhalogenated aromatic compound featuring a single iodine atom, which is significantly more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the iodo-substituted position, making it an ideal scaffold for introducing a variety of substituents. The electron-withdrawing nature of the four chlorine atoms can also influence the reactivity of the aromatic ring and the properties of the resulting products. These characteristics make it a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Key Synthetic Applications: Cross-Coupling Reactions

The primary application of this compound in synthetic organic chemistry is as an electrophilic partner in cross-coupling reactions. The carbon-iodine bond is weaker than the carbon-chlorine bond, facilitating oxidative addition to a low-valent palladium catalyst, which is the initial step in the catalytic cycles of Sonogashira, Heck, and Suzuki reactions.

Below are detailed protocols for these key reactions, providing a foundation for the synthesis of a wide range of novel derivatives.

Experimental Protocols

Sonogashira Coupling: Synthesis of Substituted Phenylacetylenes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes.

Reaction Scheme:

Detailed Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).

-

Add a suitable solvent, such as degassed triethylamine (5 mL) or a mixture of THF and triethylamine (4:1, 5 mL).

-

Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted phenylacetylene.

Data Presentation:

| Entry | Alkyne (R-C≡CH) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 25 | 6 | [Data not available in cited sources] |

| 2 | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | THF/Et₃N | 50 | 4 | [Data not available in cited sources] |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Toluene/Et₃N | 60 | 8 | [Data not available in cited sources] |

Note: The yields are hypothetical as specific data for this compound was not found in the provided search results. Researchers should optimize these conditions for their specific substrates.

Heck Reaction: Synthesis of Substituted Stilbenes and Cinnamates

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction is highly effective for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds.

Reaction Scheme:

Detailed Protocol:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.03 mmol, 3 mol%), and a phosphine ligand like P(o-tolyl)₃ (0.06 mmol, 6 mol%).

-

Add a suitable base, such as triethylamine (2.0 mmol) or potassium carbonate (2.0 mmol), and a high-boiling polar aprotic solvent like DMF or NMP (5 mL).

-

Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization to yield the desired substituted alkene.

Data Presentation:

| Entry | Alkene (R-CH=CH2) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 12 | [Data not available in cited sources] |

| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | 8 | [Data not available in cited sources] |

| 3 | 1-Octene | Pd(PPh₃)₄ | NaOAc | DMAc | 110 | 16 | [Data not available in cited sources] |

Note: The yields are hypothetical as specific data for this compound was not found in the provided search results. Optimization of reaction conditions is recommended.

Suzuki Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide, leading to the formation of a new carbon-carbon single bond.[4] It is widely used for the synthesis of biaryl and polyaryl structures.

Reaction Scheme:

Detailed Protocol:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like aqueous sodium carbonate (2 M, 2.0 mL) or potassium phosphate (3.0 mmol).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol (4:1, 5 mL) or dioxane and water (4:1, 5 mL).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture and dilute it with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Data Presentation:

| Entry | Arylboronic Acid (R-B(OH)2) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH | 90 | 6 | [Data not available in cited sources] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 8 | [Data not available in cited sources] |

| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | [Data not available in cited sources] |

Note: The yields are hypothetical as specific data for this compound was not found in the provided search results. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and should be optimized.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the described cross-coupling reactions.

Caption: Workflow for Sonogashira Coupling.

Caption: Workflow for Heck Reaction.

Caption: Workflow for Suzuki Coupling.

Potential Applications in Drug Discovery

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of novel organic compounds. The detailed protocols for Sonogashira, Heck, and Suzuki couplings provided herein offer a solid foundation for researchers to explore the chemical space accessible from this unique starting material. The potential for the discovery of new compounds with interesting biological and material properties is significant, and further investigation into the applications of these derivatives is highly encouraged.

References

Application Notes and Protocols: 1,2,4,5-Tetrachloro-3-iodobenzene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2,4,5-tetrachloro-3-iodobenzene in Suzuki-Miyaura cross-coupling reactions. Due to the sterically hindered and electron-deficient nature of this substrate, specialized conditions are often required to achieve successful C-C bond formation. These notes are compiled from established methodologies for similar polychlorinated and sterically demanding aryl halides.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] this compound is a highly functionalized aromatic building block. Its utility in the synthesis of polychlorinated biphenyls (PCBs), terphenyls, and other complex aromatic systems is of significant interest in materials science and for the preparation of analytical standards for environmental monitoring.[2][3]

The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl.[4] While the carbon-iodine bond in this compound is the most labile, the presence of four chlorine atoms renders the aromatic ring highly electron-deficient and the iodine atom is flanked by two chlorine atoms, creating significant steric hindrance. These factors can impede the oxidative addition step in the catalytic cycle, often requiring more forcing reaction conditions, specialized catalysts, and carefully chosen ligands to achieve good yields.[5]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with phenylboronic acid under various optimized conditions. These conditions are extrapolated from successful couplings of other polychlorinated aryl halides.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | 65 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 78 |

| 3 | Pd(dppf)Cl₂ (3) | - | 2M K₂CO₃ | DME/H₂O (3:1) | 90 | 24 | 72 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 16 | 85 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

-

Solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Aryl boronic acids are prone to self-coupling (homocoupling), which can be minimized by ensuring an oxygen-free environment.[6]

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is a standard method often effective for a range of aryl iodides.

Materials:

-

This compound

-

Aryl boronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

2 M Sodium Carbonate (Na₂CO₃) aqueous solution

-

1,4-Dioxane

-

Deionized water

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane (8 mL) and the 2 M Na₂CO₃ solution (2 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Buchwald Ligand for Sterically Hindered Substrates

This protocol employs a more active catalyst system suitable for challenging, sterically hindered substrates.

Materials:

-

This compound

-

Aryl boronic acid (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) to a Schlenk tube.

-

Add toluene (5 mL) and stir at room temperature for 10 minutes to form the active catalyst.

-

In a separate Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

-

Evacuate and backfill this flask with argon.

-

Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula.

-

Rinse the catalyst tube with additional toluene (3 mL) and add to the reaction mixture.

-

Heat the reaction to 110 °C and stir for 18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography.

Visualizations

Caption: Suzuki-Miyaura Catalytic Cycle

Caption: General Experimental Workflow for Suzuki Coupling

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Isomer specific synthesis using the Suzuki-coupling. Polychlorinated terphenyls as standards for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,2,4,5-Tetrachloro-3-iodobenzene

Disclaimer: Direct experimental data for 1,2,4,5-tetrachloro-3-iodobenzene is scarce in publicly available literature. The following application notes and protocols are based on the known reactivity of analogous polychlorinated and iodinated aromatic compounds and are intended for informational and research guidance purposes only. Researchers should conduct their own literature searches and perform appropriate safety and risk assessments before commencing any experimental work.

Introduction

This compound is a halogenated aromatic compound. Its structure, featuring both chlorine and iodine substituents on a benzene ring, suggests its utility as a chemical intermediate in organic synthesis. The presence of a carbon-iodine bond, which is more reactive than a carbon-chlorine bond, makes it a prime candidate for various cross-coupling reactions. This document provides an overview of its potential applications, hypothetical synthesis, and generalized experimental protocols relevant to its use.

Physicochemical Data

Due to the limited availability of specific data for this compound, the properties of the closely related compound 1,2,4,5-tetrachlorobenzene are provided for comparison.

| Property | This compound | 1,2,4,5-Tetrachlorobenzene |

| Molecular Formula | C₆HCl₄I | C₆H₂Cl₄[1] |

| Molecular Weight | 341.76 g/mol | 215.89 g/mol [1] |

| Appearance | Likely a solid at room temperature | White crystalline solid[2] |

| Melting Point | Not reported | 139-141 °C[2] |

| Boiling Point | Not reported | 243-246 °C[2] |

| Solubility | Expected to be soluble in organic solvents like THF, DMF, and toluene | Insoluble in water; soluble in ether, chloroform, and carbon disulfide[2] |

| CAS Number | Not assigned | 95-94-3[1] |

Potential Applications

Halogenated benzenes are crucial building blocks in medicinal chemistry and material science.[3] The applications of this compound can be inferred from its structure:

-

Intermediate in Organic Synthesis: The primary application is likely as a precursor for the synthesis of more complex molecules. The iodine atom can be selectively replaced through various metal-catalyzed cross-coupling reactions.[3]

-

Drug Discovery: Polychlorinated aromatic compounds are scaffolds for developing new pharmaceutical agents.[1][4] This compound could be used to introduce a tetrachlorophenyl moiety into a target molecule, potentially influencing its biological activity and pharmacokinetic properties.

-

Material Science: Halogenated organic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve the electrophilic iodination of 1,2,4,5-tetrachlorobenzene.

Reaction:

C₆H₂Cl₄ + I₂ → C₆HCl₄I + HI

Materials:

-

1,2,4,5-Tetrachlorobenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetrachlorobenzene in glacial acetic acid.

-

Add iodine and periodic acid to the solution.

-

Slowly add concentrated sulfuric acid dropwise while stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.

-

Wash the organic layer sequentially with sodium thiosulfate solution (to quench excess iodine), sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Experimental Protocols

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (degassed)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (1-5 mol%).

-

Add the degassed solvent and water (if using a two-phase system).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired biaryl product.

Protocol for Quantitative NMR (qNMR) Analysis

This protocol provides a general method for determining the purity of a synthesized batch of this compound using qNMR with an internal standard. A related compound, 1,2,4,5-tetrachloro-3-nitrobenzene, is used as a certified qNMR standard, suggesting this technique is suitable for this class of compounds.[5][6][7]

Materials:

-

This compound sample

-

Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

Procedure:

-

Accurately weigh the this compound sample and the internal standard into a vial.

-

Dissolve the mixture in a known volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the purity of the sample using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the standard

-

Safety and Handling

Polychlorinated and polyiodinated aromatic compounds should be handled with caution as they can be toxic and environmentally persistent.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Visualizations

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Caption: Hypothetical synthesis workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 1,2,4,5-テトラクロロ-3-ニトロベンゼン qNMR standard, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 7. 四氯硝基苯 qNMR standard, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 8. conncoll.edu [conncoll.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chm.pops.int [chm.pops.int]

- 11. epa.gov [epa.gov]

Application Notes: 1,2,4,5-Tetrachloro-3-iodobenzene in Organic Synthesis

Introduction

1,2,4,5-Tetrachloro-3-iodobenzene is a polyhalogenated aromatic compound with potential applications as a building block in organic synthesis. The presence of a highly reactive carbon-iodine bond makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] This reactivity allows for the introduction of diverse functionalities onto the tetrachlorinated benzene core, leading to the synthesis of complex molecules with potential applications in materials science and pharmaceutical development.

These application notes provide an overview of the utility of this compound in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. Detailed, representative experimental protocols are provided, along with illustrative quantitative data and process diagrams.

Suzuki-Miyaura Coupling: Synthesis of Arylated Polychlorobenzenes

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organoboron compound with an organic halide.[2][4][5] The high reactivity of the C-I bond in this compound makes it an excellent electrophilic partner for these reactions, allowing for the synthesis of polychlorinated biaryl compounds.[2]

Illustrative Reaction Scheme

Figure 1: Suzuki-Miyaura coupling of this compound.

Representative Quantitative Data

The following table summarizes illustrative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: This data is representative and intended for illustrative purposes.

| Entry | Arylboronic Acid (R) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 5 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 5 | 89 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 5 | 76 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Dioxane (4:1) | 80 | 4 | 89 |

Detailed Experimental Protocol

This protocol is a general procedure adapted for the Suzuki-Miyaura coupling of this compound.[6]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

-

Potassium carbonate (K₂CO₃) (2 M aqueous solution)

-

1,4-Dioxane or Toluene/Dioxane mixture

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (pressure tube or round-bottom flask with condenser)

Procedure:

-

To a pressure tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.02-0.03 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the solvent (e.g., 4:1 Toluene/Dioxane, 5 mL) followed by the 2 M aqueous solution of K₂CO₃ (1.0 mL).

-

Seal the pressure tube and heat the reaction mixture to 80 °C with vigorous stirring for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (25 mL) and extract with dichloromethane (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., heptane/ethyl acetate).

Sonogashira Coupling: Synthesis of Alkynylated Polychlorobenzenes

The Sonogashira coupling is a powerful reaction for the formation of C(sp²)–C(sp) bonds, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8] this compound can serve as the aryl halide component, leading to the synthesis of polychlorinated arylalkynes.

Illustrative Reaction Scheme

Figure 2: Sonogashira coupling of this compound.

Representative Quantitative Data

The following table presents illustrative data for the Sonogashira coupling of this compound with various terminal alkynes. Note: This data is representative and intended for illustrative purposes.

| Entry | Terminal Alkyne (R) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF/DMA (9:1) | 55 | 6 | 85 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF/DMA (9:1) | 55 | 4 | 90 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF/DMA (9:1) | 55 | 8 | 78 |

| 4 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF/DMA (9:1) | 55 | 6 | 82 |

Detailed Experimental Protocol

This is a general procedure for the Sonogashira coupling adapted for this compound.[9][10]

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-